![molecular formula C10H10N2O2S B15219085 (5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 34273-45-5](/img/structure/B15219085.png)
(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one is a compound that features a unique structure combining a hydroxybenzyl group with a thioxoimidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-hydroxybenzyl alcohol with a suitable thioxoimidazolidinone precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the thioxo group can produce thiol derivatives .
Applications De Recherche Scientifique
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl group but lacks the thioxoimidazolidinone core.
Benzofuran derivatives: Similar in structure but contain a benzofuran ring instead of the thioxoimidazolidinone core.
Benzothiophene derivatives: Contain a benzothiophene ring and exhibit similar biological activities.
Uniqueness
(S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one is unique due to its combination of a hydroxybenzyl group with a thioxoimidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
34273-45-5 |
|---|---|
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
(5S)-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2S/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1 |
Clé InChI |
HSOPXLJCZXTRCI-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H]2C(=O)NC(=S)N2)O |
SMILES canonique |
C1=CC(=CC=C1CC2C(=O)NC(=S)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


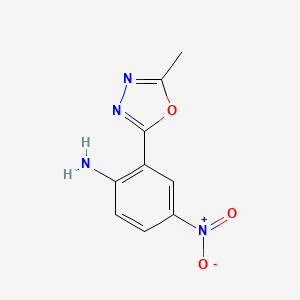
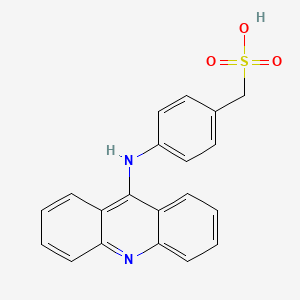
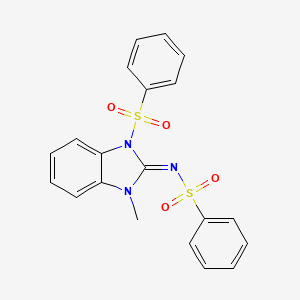
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)

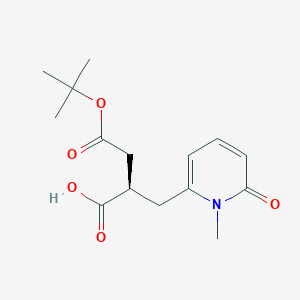
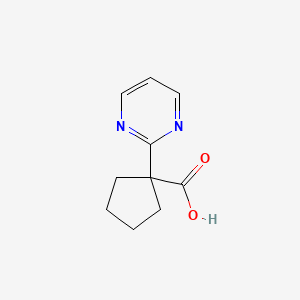
![6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15219035.png)
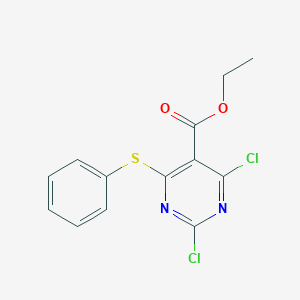

![2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15219049.png)
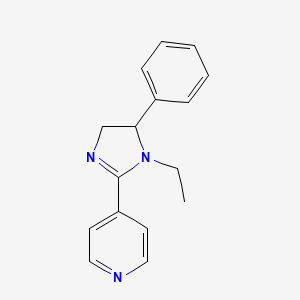
![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B15219088.png)
